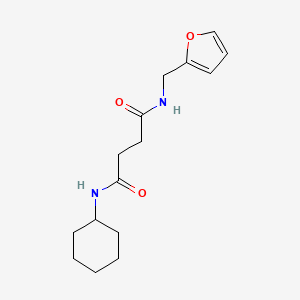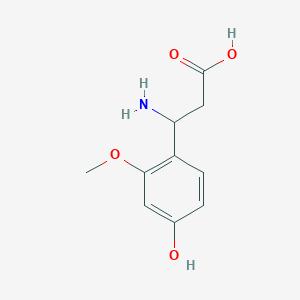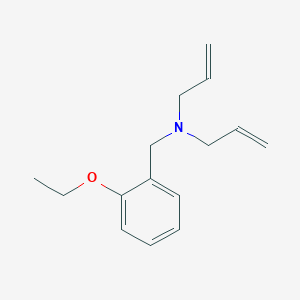![molecular formula C16H14ClNO4 B12447043 (4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group, an acetamido group, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid typically involves the following steps:
Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Amidation: The 4-chlorophenylacetic acid is then reacted with an amine to form 4-chlorophenylacetamide.
Etherification: The 4-chlorophenylacetamide is then reacted with phenoxyacetic acid under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.
Reduction: Reduction reactions can occur at the acetamido group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 4-[2-(2-Chlorophenyl)acetamido]benzoic acid
- 2-{4-[2-(4-Chlorophenyl)acetamido]phenyl}acetic acid
Comparison:
- 4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid is unique due to its phenoxyacetic acid moiety, which can influence its reactivity and biological activity.
- 4-[2-(2-Chlorophenyl)acetamido]benzoic acid has a benzoic acid moiety, which may result in different chemical properties and applications.
- 2-{4-[2-(4-Chlorophenyl)acetamido]phenyl}acetic acid has a similar structure but with variations that can affect its reactivity and potential uses.
This detailed overview provides a comprehensive understanding of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H14ClNO4 |
|---|---|
Peso molecular |
319.74 g/mol |
Nombre IUPAC |
2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-12-3-1-11(2-4-12)9-15(19)18-13-5-7-14(8-6-13)22-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Clave InChI |
YSKYSLDEVDZWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)

![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)

![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)


![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)

